[3-(4-Fluorophenoxy)phenyl]methanamine
Overview
Description
“[3-(4-Fluorophenoxy)phenyl]methanamine” is a chemical compound with the molecular weight of 217.24 . It is typically stored at 4°C and has a physical form of oil . The IUPAC name for this compound is [3-(3-fluorophenoxy)phenyl]methanamine .
Molecular Structure Analysis
The InChI code for “[3-(4-Fluorophenoxy)phenyl]methanamine” is1S/C13H12FNO/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-8H,9,15H2
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“[3-(4-Fluorophenoxy)phenyl]methanamine” is an oil-like substance that is stored at 4°C . It has a molecular weight of 217.24 .Scientific Research Applications
Neurochemistry and Neurotoxicity
A study discusses the neurochemical effects and neurotoxicity of MDMA (3,4-Methylenedioxymethamphetamine), a related phenylisopropylamine, highlighting its effects on serotonergic neurotoxins in laboratory animals (McKenna & Peroutka, 1990). This research may provide insights into the neurotoxic potential of similar compounds.
Cytochrome P450 Isoforms Inhibition
Another study reviews the selectivity of chemical inhibitors, including various phenyl methanamines, against major human hepatic Cytochrome P450 (CYP) isoforms (Khojasteh et al., 2011). This research underscores the importance of understanding how such compounds can influence drug metabolism and interactions.
Chemosensors
Research on 4-Methyl-2,6-diformylphenol (DFP) based compounds, which detect various analytes, illustrates the potential of phenolic compounds in developing sensitive and selective chemosensors (Roy, 2021). This suggests applications for similar phenyl methanamines in analytical chemistry.
Pharmacological Effects of Phenolic Compounds
A review highlights the diverse pharmacological effects of chlorogenic acid and other phenolic compounds, including antioxidant, anti-inflammatory, and neuroprotective activities (Naveed et al., 2018). This broad range of activities may hint at the therapeutic potential of related chemical structures.
Anticancer Properties
Cinnamic acid derivatives, related to phenyl methanamines, have been studied for their anticancer potentials, suggesting the role of phenyl acrylic acid functionality in medicinal research (De et al., 2011). Such findings indicate possible applications in cancer research.
Safety and Hazards
properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVFUYQHKUSTFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Fluorophenoxy)phenyl]methanamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.